Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 353.37 g/mol. This compound is classified under the category of pyrazolo-pyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties.
The synthesis of ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be achieved through several methodologies, often involving multi-step reactions that include cyclization and functional group modifications.
Technical Details:
Recent developments have highlighted methods involving one-pot reactions that streamline the synthesis process while maintaining high yields and purity levels .
The molecular structure of ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate features a pyrazolo-pyridine core with various substituents:
The compound's structural data can be represented in various forms:
CC(=O)C1=NN(C(=C1C(=O)OCC)C2=CC=C(C=C2)OC)C(=C2C(=NNC=C2)N(C)C)
KCHXCORTLMFVPL-GXTWGEPZSA-N
These representations facilitate computational modeling and further analysis in cheminformatics databases like PubChem and ChemSpider .
Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can participate in various chemical reactions due to its functional groups:
Technical Details: Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and minimizing by-products .
The mechanism of action of ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors:
Data: Experimental studies have shown varying degrees of inhibitory activity against COX enzymes with reported IC50 values indicating effectiveness at micromolar concentrations .
These properties are crucial for understanding the compound's behavior in various environments and its potential bioavailability in therapeutic applications .
Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific applications:
Continued research into this compound's pharmacological effects could lead to significant advancements in therapeutic strategies for inflammatory diseases .
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: